Ketoconazole-13C-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ketoconazole-13C-d3 is the labelled analogue of Ketoconazole . It is an antiandrogen, antifungal, and antiglucocorticoid medication used to treat a number of fungal infections . The molecular formula of Ketoconazole-13C-d3 is C25 [13C]H25D3Cl2N4O4 .

Molecular Structure Analysis

The molecular structure of Ketoconazole-13C-d3 is similar to that of Ketoconazole, with the difference being the presence of the 13C and D3 isotopes . The molecular weight of Ketoconazole-13C-d3 is 535.45 .Chemical Reactions Analysis

Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, has been studied for its compatibility with pharmaceutical excipients . The study found that certain excipients were incompatible with Ketoconazole, which could affect its stability and bioavailability .Physical And Chemical Properties Analysis

Ketoconazole-13C-d3 has a molecular weight of 535.45 . The solubility of Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, has been studied, and it was found that certain cosolvent + water mixtures could improve its solubility .Applications De Recherche Scientifique

Inhibition of Drug Transporters Ketoconazole has been studied for its inhibition effects on a range of drug transporters. It is a potent CYP3A4/5 inhibitor, and its inhibitory effects on 13 clinically relevant drug transporters were assessed in vitro. These transporters include OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, MRP2, MRP3, and BSEP. The study provides insights into the unique transporter inhibition profiles of ketoconazole and its alternatives, which is valuable for selecting clinical CYP3A4/5 inhibitors in drug-drug interaction studies (Vermeer et al., 2016).

Prediction of Drug-Drug Interactions Ketoconazole has been widely used as a standard inhibitor for studying clinical pharmacokinetic drug-drug interactions (DDIs) involving drugs primarily metabolized by CYP3A4/5. However, its ability to inhibit cytochromes P450 other than CYP3A4/5 has made predictions of DDIs less accurate. A study involving a novel approach using cryopreserved human hepatocytes suspended in human plasma aimed to mimic the in vivo concentration of ketoconazole at the enzymatic site, leading to more precise predictions of DDIs for P450 substrates (Lu et al., 2007).

Study on Molecular Dynamics and Structure A comprehensive study on the structure and dynamics of ketoconazole was conducted. The molecular correlation time at different carbon sites was calculated, considering the spin-lattice relaxation mechanism for the 13C nucleus mainly governed by chemical shift anisotropy interaction and hetero-nuclear dipole-dipole coupling. This research is significant for understanding the correlation between the structure and dynamics of ketoconazole, which can aid in developing advanced antifungal drugs (Dey Kk & Mitrajit Ghosh, 2021).

Cancer Research Applications Ketoconazole has been investigated for its potential in treating hormone-dependent human cancers. It was shown to induce growth arrest in various types of human cancer cell lines in the G0/G1 phase. The study also indicated that ketoconazole-induced cancer cell growth arrest involves the p53-associated signaling pathway, which has implications for cancer chemotherapy (Chen et al., 2000).

Pharmacokinetic Drug-Drug Interactions Ketoconazole's role in pharmacokinetic drug-drug interactions has been explored. It is often used to study the worst-case scenario for clinical pharmacokinetic DDIs for drugs that are primarily metabolized by CYP3A4. This research included evaluating the CYP3A4 activities in the presence of ketoconazole in human hepatocytes suspended in human plasma. This method helps predict DDIs more accurately, which is crucial for drug development (Lu et al., 2008).

Mécanisme D'action

Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, works by altering the permeability of the cell wall by blocking fungal cytochrome P450 . It inhibits the biosynthesis of triglycerides and phospholipids by fungi and inhibits several fungal enzymes, resulting in a build-up of toxic concentrations of hydrogen peroxide .

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

75277-42-1 |

|---|---|

Formule moléculaire |

C2513CH25D3Cl2N4O4 |

Poids moléculaire |

535.45 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

65277-42-1 (unlabelled) |

Étiquette |

Ketoconazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

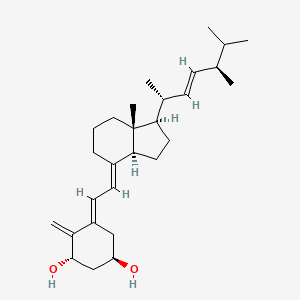

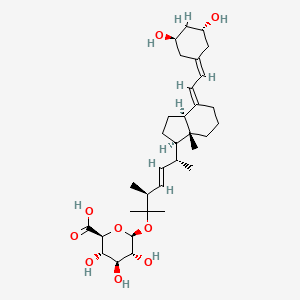

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)